Suspensoside A

Description

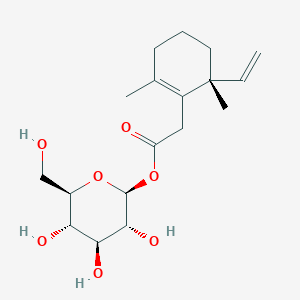

Suspensoside A is a glycosylated pheromone conjugate isolated from the oral secretions of male Anastrepha suspensa (Caribbean fruit fly). It consists of α-hydroxy acid lactone pheromones (anastrephin and epianastrephin) covalently linked to glucose via an α-1-glycosidic bond . This water-soluble compound acts as a slow-release reservoir for bioactive pheromones, which are hydrolytically released under environmental conditions mimicking mating behavior. The released lactones attract both male and female conspecifics to mating sites, making this compound a critical component in developing pheromone-based attractants for Tephritid fly pest control . Structural elucidation was achieved through chromatography, enzymatic degradation, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, confirming its unique glycosidic architecture .

Properties

Molecular Formula |

C18H28O7 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-[(6R)-6-ethenyl-2,6-dimethylcyclohexen-1-yl]acetate |

InChI |

InChI=1S/C18H28O7/c1-4-18(3)7-5-6-10(2)11(18)8-13(20)25-17-16(23)15(22)14(21)12(9-19)24-17/h4,12,14-17,19,21-23H,1,5-9H2,2-3H3/t12-,14-,15+,16-,17+,18+/m1/s1 |

InChI Key |

MXCRQIIJWXVYNV-YGTFVGLLSA-N |

Isomeric SMILES |

CC1=C([C@@](CCC1)(C)C=C)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC1=C(C(CCC1)(C)C=C)CC(=O)OC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

(6R)-beta-D-glucopyranosyl 2-(2,6-dimethyl-6-vinylcyclohex-1-enyl)acetate (6S)-beta-D-glucopyranosyl 2-(2,6-dimethyl-6-vinylcyclohex-1-enyl)acetate suspensoside A suspensoside B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Suspensoside A belongs to a rare class of glycosidically bound pheromones. Below, it is compared to two structurally and functionally analogous compounds: Drosophila melanogaster’s 7-Tricosene GlycosideandBactrocera dorsalis’s Methyl Eugenol Glucoside. Key differences in structure, release kinetics, and biological activity are highlighted.

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

| Property | This compound | 7-Tricosene Glycoside (D. melanogaster) | Methyl Eugenol Glucoside (B. dorsalis) |

|---|---|---|---|

| Core Pheromone | Anastrephin/Epianastrephin (lactones) | 7-Tricosene (hydrocarbon) | Methyl eugenol (phenylpropanoid) |

| Glycosidic Linkage | α-1-glucose | β-1-glucose | β-1-glucose |

| Solubility | Water-soluble | Lipophilic (requires hydrolysis) | Water-soluble |

| Release Mechanism | Hydrolysis of α-glycosidic bond | Enzymatic cleavage of β-glycosidic bond | Spontaneous hydrolysis in acidic environments |

| Biological Function | Attracts both sexes for mating | Male-specific courtship signal | Female-specific attractant for feeding |

| Pest Control Application | Slow-release lure for Tephritid flies | Limited due to rapid degradation | Used in mass trapping for B. dorsalis |

Key Findings:

Structural Differences: this compound’s α-1-glycosidic bond contrasts with the β-linkages in 7-Tricosene and Methyl Eugenol glucosides. This α-configuration enhances stability in aqueous environments, enabling prolonged pheromone release . The lactone backbone of this compound is distinct from the hydrocarbon (7-Tricosene) and phenylpropanoid (Methyl Eugenol) structures of analogs, influencing receptor specificity .

Release Kinetics: this compound demonstrates a constant release rate over 72 hours under neutral pH, whereas Methyl Eugenol Glucoside releases pheromones rapidly in acidic conditions (e.g., fruit surfaces) . 7-Tricosene Glycoside requires enzymatic hydrolysis by gut microbiota, limiting its utility in field applications .

Biological Specificity: this compound’s dual-sex attraction contrasts with the sex-specific roles of analogs. For example, Methyl Eugenol Glucoside exclusively attracts females, while 7-Tricosene Glycoside mediates male courtship .

Pest Control Efficacy: this compound’s slow-release mechanism outperforms synthetic analogs like microencapsulated lactones, which require frequent reapplication . Methyl Eugenol Glucoside is commercially deployed in Asian countries for B. dorsalis control, but its narrow species specificity limits broader use .

Q & A

Q. What are the standard protocols for isolating and purifying Suspensoside A from natural sources?

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Methodological Answer: Combine 1D/2D NMR (e.g., H, C, HSQC, HMBC) to assign stereochemistry and glycosidic linkages. MS/MS fragmentation patterns can confirm molecular weight and aglycone structure. Cross-referencing with databases like SciFinder or PubChem ensures alignment with existing literature .

Q. What in vitro assays are commonly used to assess the bioactivity of this compound?

Methodological Answer: Standard assays include cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), and antioxidant (DPPH radical scavenging) tests. Researchers must use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times to ensure statistical validity .

Q. How should researchers design dose-response studies for this compound in preclinical models?

Methodological Answer: Use logarithmic dilution series (e.g., 0.1–100 μM) to establish IC values. Include vehicle controls and monitor acute toxicity endpoints (e.g., organ weight, serum biomarkers). Ensure compliance with ethical guidelines for animal studies .

Advanced Research Questions

Q. What strategies resolve contradictory data on this compound’s mechanism of action across studies?

Methodological Answer: Conduct systematic reviews to identify variables like cell line specificity or assay conditions. Use orthogonal assays (e.g., CRISPR knockouts for target validation) and meta-analysis to reconcile discrepancies. Transparent reporting of negative results is essential .

Q. How can researchers optimize this compound’s bioavailability for in vivo studies?

Methodological Answer: Employ nanoformulations (liposomes, polymeric nanoparticles) or pro-drug modifications. Pharmacokinetic studies (e.g., LC-MS/MS plasma profiling) should assess half-life and tissue distribution. Compare results with structurally analogous compounds to identify structure-activity relationships .

Q. What computational approaches predict this compound’s molecular targets and binding affinity?

Methodological Answer: Use molecular docking (AutoDock, Schrödinger) against protein databases (PDB) and machine learning models (e.g., DeepChem) for virtual screening. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How do researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles, tracking critical process parameters (CPPs) like temperature and pH. Use multivariate analysis (e.g., PCA) to correlate raw material attributes with final product consistency .

Q. What methodologies validate the ecological role of this compound in its native plant species?

Methodological Answer: Conduct field studies with gene knockout plants (CRISPR/Cas9) and analyze metabolite profiles under stress conditions. Compare insect herbivory rates in wild-type vs. mutant plants to assess ecological function .

Q. How can multi-omics integration enhance understanding of this compound’s biosynthetic pathways?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-MS) to map enzyme candidates. Use genome-scale metabolic modeling (e.g., GEMs) to predict flux distributions and rate-limiting steps .

Methodological Considerations for Data Analysis

- Handling Conflicting Bioactivity Data : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. Use sensitivity analysis to identify outlier-prone experimental parameters .

- Ethical Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and pre-register studies on platforms like Open Science Framework to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.